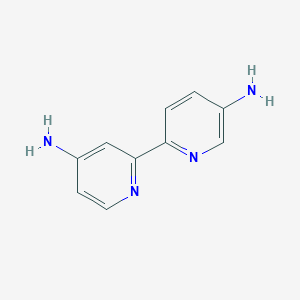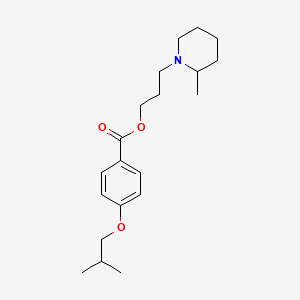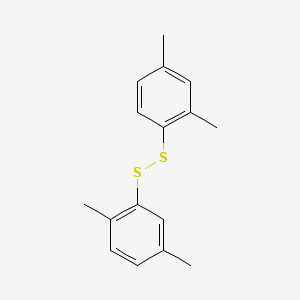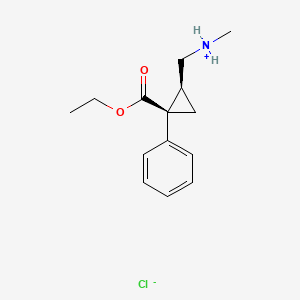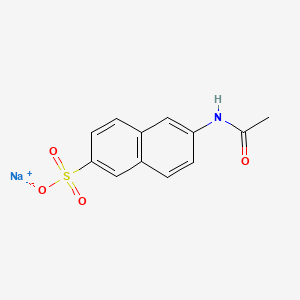
9-(1,1'-Biphenyl)-4-yl-2-phenyl-anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene and its derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of an anthracene core substituted with biphenyl and phenyl groups, which can significantly influence its chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds . The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Ligand: Phosphine ligands such as triphenylphosphine (PPh3)
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 in chloroform, HNO3 in sulfuric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for studying biological processes and interactions.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of OLEDs, organic photovoltaics, and other electronic devices
作用機序
The mechanism of action of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to fluorescence or phosphorescence. These properties make it useful in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion systems.
9,10-Dimethylanthracene: Another anthracene derivative with altered photophysical properties due to methyl substitution.
Uniqueness
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of both biphenyl and phenyl groups can enhance its stability and fluorescence efficiency compared to other anthracene derivatives .
特性
分子式 |
C32H22 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
2-phenyl-9-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C32H22/c1-3-9-23(10-4-1)25-15-17-26(18-16-25)32-30-14-8-7-13-28(30)21-29-20-19-27(22-31(29)32)24-11-5-2-6-12-24/h1-22H |
InChIキー |
GWGPRSNTMPRTRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C(C=CC4=CC5=CC=CC=C53)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
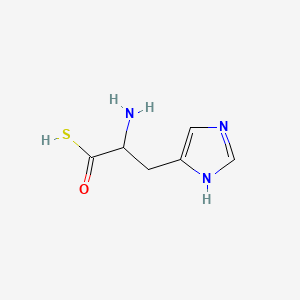
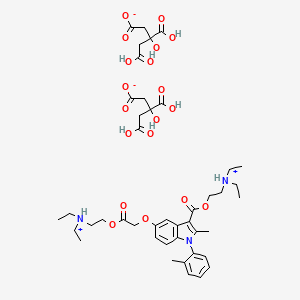
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
